molecular formula C8H10IN B12301649 3-ethenyl-1-methyl-Pyridiniumiodide

3-ethenyl-1-methyl-Pyridiniumiodide

Cat. No.: B12301649
M. Wt: 247.08 g/mol
InChI Key: DKKLSQQCOKCNMQ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-1-methyl-Pyridiniumiodide typically involves the reaction of 3-vinylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetone or acetonitrile at elevated temperatures. The general reaction scheme is as follows:

3-vinylpyridine+methyl iodideThis compound\text{3-vinylpyridine} + \text{methyl iodide} \rightarrow \text{this compound} 3-vinylpyridine+methyl iodide→this compound

The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the product. Typically, the reaction is conducted at temperatures around 70°C for about an hour .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1-methyl-Pyridiniumiodide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles to form different pyridinium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like chloride, bromide, or other halides can be used to replace the iodide ion.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated pyridinium derivatives.

    Substitution: Formation of different pyridinium salts depending on the nucleophile used.

Scientific Research Applications

3-Ethenyl-1-methyl-Pyridiniumiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethenyl-1-methyl-Pyridiniumiodide involves its interaction with various molecular targets. The compound can interact with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The vinyl group allows for potential covalent bonding with biological molecules, which can result in changes to cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methylpyridinium iodide: Similar structure but with an ethyl group instead of a vinyl group.

    3-Methyl-1-vinylpyridinium chloride: Similar structure but with a chloride ion instead of an iodide ion.

Uniqueness

3-Ethenyl-1-methyl-Pyridiniumiodide is unique due to the presence of both a vinyl group and a methyl group on the pyridinium ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

3-ethenyl-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C8H10N.HI/c1-3-8-5-4-6-9(2)7-8;/h3-7H,1H2,2H3;1H/q+1;/p-1

InChI Key

DKKLSQQCOKCNMQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)C=C.[I-]

Origin of Product

United States

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